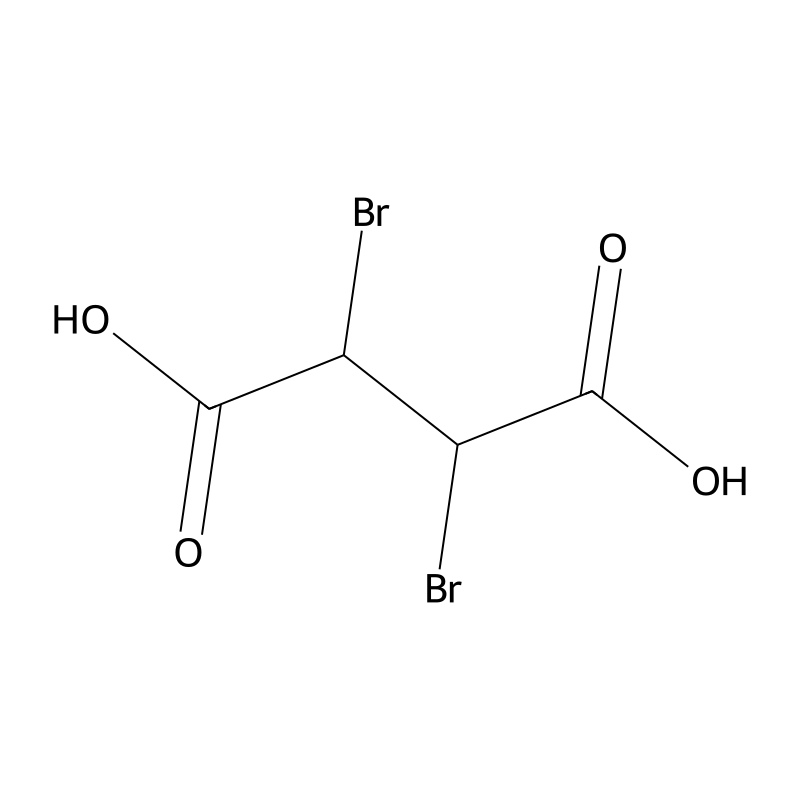

2,3-Dibromosuccinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2,3-Dibromosuccinic acid is an organic compound with the chemical formula C₄H₄Br₂O₄. It is a dibromo derivative of succinic acid, characterized by the presence of bromine atoms at the 2 and 3 positions of the succinic acid backbone. This compound appears as a white crystalline solid and is known for its unique structural features, including the ability to form hydrogen bonds that contribute to its physical properties, such as melting point and solubility.

The molecular weight of 2,3-dibromosuccinic acid is approximately 275.89 g/mol, and it has a melting point ranging between 63-65 °C. The compound has been studied for its various chemical properties and potential applications in organic synthesis and medicinal chemistry .

2,3-DBSA itself does not have a known biological mechanism of action. However, its role lies in organic synthesis, where it acts as a precursor molecule for the introduction of bromine atoms into target molecules. These target molecules with strategically placed bromine atoms may then exhibit various biological activities depending on their structure [].

- Bromination: It can undergo further bromination under electrophilic conditions, which can lead to more complex derivatives.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield simpler compounds.

- Hydrolysis: The compound can be hydrolyzed to yield succinic acid and bromine under acidic or basic conditions.

The synthesis of 2,3-dibromosuccinic acid often involves the bromination of fumaric acid using bromine or hydrogen bromide in the presence of hydrogen peroxide, which facilitates the reaction while minimizing environmental impact .

Several methods exist for synthesizing 2,3-dibromosuccinic acid:

- Bromination of Fumaric Acid: This method involves reacting fumaric acid with bromine or hydrogen bromide in an aqueous solution, often using hydrogen peroxide to enhance yield and reduce environmental hazards. The reaction typically occurs at temperatures between 30-100 °C .

- Electrophilic Reaction: Another approach involves an electrophilic addition reaction where fumaric acid reacts with bromine directly under controlled conditions to yield the dibrominated product .

- Alternative Methods: Various patents describe additional methods focusing on optimizing yield and reaction conditions, often emphasizing industrial applicability and environmental safety .

2,3-Dibromosuccinic acid finds applications in several fields:

- Organic Synthesis: It serves as a building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Research: Its unique structural properties make it valuable for studies in organic chemistry and materials science.

- Chemical Intermediates: It is used in synthesizing other functionalized compounds through substitution reactions.

The versatility of 2,3-dibromosuccinic acid makes it a compound of interest in both academic research and industrial applications .

Interaction studies involving 2,3-dibromosuccinic acid often focus on its reactivity with other chemical species. For example:

- Reactivity with Bases: The compound can react with strong bases to form salts or undergo hydrolysis.

- Complex Formation: It may form complexes with metal ions or other organic molecules, which can alter its solubility and reactivity.

Such interactions are critical for understanding how this compound can be utilized in various chemical processes and applications .

Several compounds are structurally similar to 2,3-dibromosuccinic acid. Here is a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Similarity | Unique Features |

|---|---|---|---|

| (2R,3S)-2,3-Dibromosuccinic Acid | C₄H₄Br₂O₄ | 1.00 | Enantiomeric form with potential different biological activity |

| (R,S)-2,3-Dibromosuccinic Acid | C₄H₄Br₂O₄ | 1.00 | Racemic mixture; may exhibit different melting points compared to meso form |

| Mesoscopic 2,3-Dibromosuccinic Acid | C₄H₄Br₂O₄ | 0.97 | Exhibits distinct crystallization patterns due to hydrogen bonding |

| Acetylenedicarboxylic Acid | C₄H₂O₄ | 0.97 | Lacks halogen substituents; used as a precursor in various syntheses |

These comparisons illustrate that while these compounds share similar structures, their unique features often lead to different chemical behaviors and applications in research and industry .

XLogP3

GHS Hazard Statements

H314 (97.73%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

526-78-3